molecular formula C9H19NO B1354676 1-(2-Methylpropyl)piperidin-4-ol CAS No. 79508-91-1

1-(2-Methylpropyl)piperidin-4-ol

Cat. No.: B1354676
CAS No.: 79508-91-1
M. Wt: 157.25 g/mol
InChI Key: OLAFLPHTUVSRTR-UHFFFAOYSA-N
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Description

“1-(2-Methylpropyl)piperidin-4-ol”, also known as MPPO, is a tertiary amine. It is a cyclic organic compound primarily used as a precursor to synthesize other valuable compounds. The IUPAC name for this compound is 4-isobutyl-1-methyl-4-piperidinol .


Synthesis Analysis

The synthesis of piperidin-4-ol derivatives has been a topic of interest in recent years . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C10H21NO/c1-9(2)8-10(12)4-6-11(3)7-5-10/h9,12H,4-8H2,1-3H3 . The molecular weight of this compound is 171.28 .


Chemical Reactions Analysis

Piperidine derivatives have been studied for their intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Physical And Chemical Properties Analysis

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • 1-(2-Methylpropyl)piperidin-4-ol and its analogues have been synthesized and investigated for their chemical properties. For example, Weis et al. (2003) explored the synthesis of analogues of diphenylpyraline, converting 1-unsubstituted 4-dimethylamino-5,6-dihydropyridine-2(1H)-thiones to isomeric piperidin-4-ols, which were then N-methylated to produce 2-substituted 1-methylpiperidin-4-ols (Weis, Kungl, & Seebacher, 2003).
  • Pharmacological Applications :

    • The compound and its derivatives have been evaluated for their potential pharmacological activities. For instance, Chenard et al. (1995) identified a derivative of this compound, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, as a potent and selective NMDA antagonist with potential neuroprotective properties (Chenard et al., 1995).
  • Chemical Stability and Structure Analysis :

    • Ribet et al. (2005) conducted an in-depth analysis of the conformation and stability of a piperidin derivative, providing insights into the compound's behavior in different states (Ribet et al., 2005).
  • Role in Drug Development :

    • The derivatives of this compound have also been explored for their roles in the development of new drugs. For instance, Sugimoto et al. (1990) synthesized a series of derivatives and evaluated them for anti-acetylcholinesterase activity, indicating potential applications in treating conditions like dementia (Sugimoto et al., 1990).
  • Exploration in Molecular Dynamics :

    • Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations. This research provides valuable insights into the physical and chemical interactions of these compounds at the molecular level (Kaya et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for “1-(2-Methylpropyl)piperidin-4-ol” and similar compounds lie in their potential use in the pharmaceutical industry. Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of ongoing research .

Biochemical Analysis

Biochemical Properties

1-(2-Methylpropyl)piperidin-4-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the chemokine receptor CCR5, which is a G-protein coupled receptor involved in the entry of HIV-1 into cells . The interaction between this compound and CCR5 involves a strong salt-bridge interaction, which is facilitated by the basic nitrogen atom in the piperidine ring . Additionally, this compound has been shown to interact with lipophilic groups in various ligands, enhancing its binding affinity and specificity .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCR5 can inhibit the entry of HIV-1 into cells, thereby preventing infection . This compound also affects calcium mobilization within cells, which is crucial for various cellular functions . Furthermore, this compound has been shown to modulate the expression of genes involved in immune responses, highlighting its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the CCR5 receptor through a salt-bridge interaction, which is essential for its inhibitory effect on HIV-1 entry . Additionally, this compound can inhibit or activate various enzymes, depending on the context of its interaction. For instance, it has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins . This inhibition can lead to changes in gene expression and cellular function, further elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of HIV-1 inhibition . These studies have also highlighted the importance of maintaining appropriate storage conditions to preserve the compound’s stability and efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit HIV-1 entry without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity to certain cell types . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various compounds . This interaction can affect the metabolic flux and levels of metabolites within cells . Additionally, the compound’s hydroxyl group allows it to undergo phase I and phase II metabolic reactions, further influencing its metabolic fate .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several key mechanisms. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm and nucleus, where it exerts its effects . The compound’s lipophilic nature also facilitates its distribution within lipid-rich environments, enhancing its bioavailability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell . This subcellular localization is crucial for its activity and function, as it allows the compound to interact with its target molecules effectively .

Properties

IUPAC Name

1-(2-methylpropyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2)7-10-5-3-9(11)4-6-10/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAFLPHTUVSRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508164
Record name 1-(2-Methylpropyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79508-91-1
Record name 1-(2-Methylpropyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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